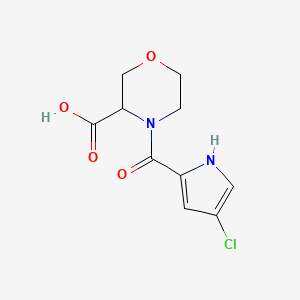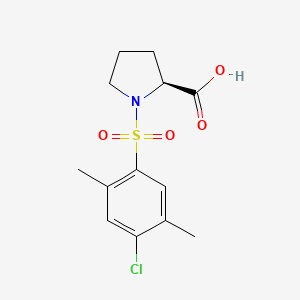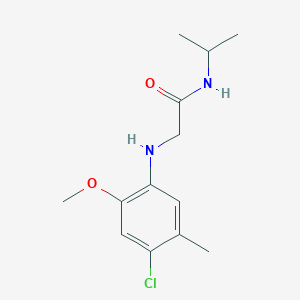
4-(4-chloro-1H-pyrrole-2-carbonyl)morpholine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-chloro-1H-pyrrole-2-carbonyl)morpholine-3-carboxylic acid is an organic compound that features a pyrrole ring substituted with a chloro group and a morpholine ring
準備方法
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of strong bases and controlled temperatures to ensure the stability of the intermediate compounds .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
化学反応の分析
Types of Reactions
4-(4-chloro-1H-pyrrole-2-carbonyl)morpholine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chloro group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups into the pyrrole ring .
科学的研究の応用
4-(4-chloro-1H-pyrrole-2-carbonyl)morpholine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It may be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(4-chloro-1H-pyrrole-2-carbonyl)morpholine-3-carboxylic acid involves its interaction with specific molecular targets. The chloro group and morpholine ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target .
類似化合物との比較
Similar Compounds
4-chloro-1H-pyrrole-2-carboxylic acid: Shares the pyrrole ring with a chloro group but lacks the morpholine ring.
Morpholine-3-carboxylic acid: Contains the morpholine ring but lacks the pyrrole ring and chloro group.
Uniqueness
4-(4-chloro-1H-pyrrole-2-carbonyl)morpholine-3-carboxylic acid is unique due to the combination of the pyrrole ring, chloro group, and morpholine ring.
特性
分子式 |
C10H11ClN2O4 |
|---|---|
分子量 |
258.66 g/mol |
IUPAC名 |
4-(4-chloro-1H-pyrrole-2-carbonyl)morpholine-3-carboxylic acid |
InChI |
InChI=1S/C10H11ClN2O4/c11-6-3-7(12-4-6)9(14)13-1-2-17-5-8(13)10(15)16/h3-4,8,12H,1-2,5H2,(H,15,16) |
InChIキー |
OGRYBTDUOPPAGO-UHFFFAOYSA-N |
正規SMILES |
C1COCC(N1C(=O)C2=CC(=CN2)Cl)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![4-(Bicyclo[1.1.1]pentan-1-yl)-3-oxobutanenitrile](/img/structure/B14907405.png)

![2-[(4-Chlorophthalazin-1-yl)amino]ethanol](/img/structure/B14907416.png)
![2-(5-Chloro-2-oxobenzo[d]oxazol-3(2H)-yl)acetohydrazide](/img/structure/B14907417.png)
